molecular formula C25H24N2O3 B2594159 2-{[1,1'-biphenyl]-4-yl}-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide CAS No. 941890-02-4

2-{[1,1'-biphenyl]-4-yl}-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide

Cat. No.: B2594159
CAS No.: 941890-02-4
M. Wt: 400.478
InChI Key: UXGDSYQDGPHEDZ-UHFFFAOYSA-N
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Description

2-{[1,1’-biphenyl]-4-yl}-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide is an organic compound that features a biphenyl group and a pyrrolidinone moiety

Scientific Research Applications

2-{[1,1’-biphenyl]-4-yl}-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in research to understand its interaction with biological targets and its potential effects on cellular pathways.

Mechanism of Action

Without specific information on this compound, it’s hard to predict its mechanism of action. If it’s a drug or a biologically active compound, it might interact with certain proteins or enzymes in the body .

Safety and Hazards

Without specific data, it’s hard to provide accurate information on the safety and hazards of this compound. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve studying its synthesis, its reactivity, and if applicable, its biological activity. If it’s a new compound, initial studies might focus on its synthesis and basic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1,1’-biphenyl]-4-yl}-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide typically involves multiple steps:

    Formation of the biphenyl intermediate: This can be achieved through a Suzuki coupling reaction between a halogenated biphenyl and a boronic acid derivative.

    Introduction of the acetamide group: The biphenyl intermediate is then reacted with an acyl chloride in the presence of a base to form the acetamide.

    Attachment of the pyrrolidinone moiety: The final step involves the reaction of the acetamide intermediate with a pyrrolidinone derivative under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{[1,1’-biphenyl]-4-yl}-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted acetamides or biphenyl derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[1,1’-biphenyl]-4-yl}-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide is unique due to its combination of a biphenyl group and a pyrrolidinone moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-phenylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O3/c1-30-23-14-13-21(17-22(23)27-15-5-8-25(27)29)26-24(28)16-18-9-11-20(12-10-18)19-6-3-2-4-7-19/h2-4,6-7,9-14,17H,5,8,15-16H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXGDSYQDGPHEDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3)N4CCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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